



Application Notes: Biotinylated Histone H2A (1-20) Peptide

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Compound of Interest		
Compound Name:	Histone H2A (1-20)	
Cat. No.:	B15599745	Get Quote

Introduction

Histone proteins are the chief protein components of chromatin, playing a critical role in compacting DNA and regulating all DNA-templated processes. The N-terminal tails of histones, including Histone H2A, protrude from the nucleosome core and are hotspots for a variety of post-translational modifications (PTMs).[1][2][3] These PTMs, such as acetylation, methylation, phosphorylation, and ubiquitination, act as a "histone code" that is interpreted by other proteins to control gene expression, DNA repair, and replication.[1][2][4] The specific sequence of **Histone H2A (1-20)** contains multiple lysine and arginine residues that are known targets for such modifications.[5][6]

The biotinylated **Histone H2A (1-20)** peptide is a versatile and powerful tool for studying the enzymes that write, erase, and read these histone marks. The biotin tag provides a high-affinity handle for immobilization onto streptavidin-coated surfaces, making it ideal for a wide range of biochemical and molecular biology assays.[7][8][9]

Key Applications

 Substrate for Histone-Modifying Enzymes: The H2A (1-20) peptide serves as a substrate for enzymes like histone acetyltransferases (HATs), histone deacetylases (HDACs), methyltransferases, and kinases. The biotin tag allows for easy separation of the peptide from the reaction mix for downstream analysis.



- High-Throughput Screening (HTS) for Inhibitors: This peptide is extensively used in drug discovery to screen for inhibitors of histone-modifying enzymes.[7][10][11] Homogeneous assays like AlphaLISA® and TR-FRET are commonly employed, where the biotinylated peptide is captured by streptavidin-coated donor beads, and a modification-specific antibody linked to an acceptor bead generates a signal upon enzymatic activity.[12][13]
- Interaction Studies and "Reader" Protein Identification: Biotinylated H2A (1-20) can be used as bait to identify and characterize "reader" proteins, which specifically recognize unmodified or modified states of the histone tail.[8][14][15] By immobilizing the peptide on streptavidin beads and incubating it with nuclear extracts, interacting proteins can be "pulled down" and identified via mass spectrometry or Western blotting.[8][16]
- Studying Biotinylation as a PTM: Studies have shown that lysine residues within the H2A N-terminus (specifically K9 and K13) can be directly biotinylated by the enzyme biotinidase.[5]
 [6][17] The biotinylated H2A (1-20) peptide is therefore a crucial reagent for investigating the dynamics and functional consequences of this specific PTM.

Quantitative Data Summary

The following table summarizes representative quantitative data relevant to assays using biotinylated histone peptides. Note that specific kinetic or binding affinity values for the H2A (1-20) sequence can be highly dependent on the interacting enzyme or reader protein and the specific modification state.



Parameter	Typical Range	Description	Application
Km (Michaelis Constant)	1 - 50 μΜ	Substrate concentration at which the enzyme reaction rate is half of Vmax. A lower Km indicates higher affinity of the enzyme for the peptide substrate.	Enzyme Kinetics
IC50 (Inhibitor Conc.)	10 nM - 100 μM	Concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Used to determine the potency of potential drug candidates.	Inhibitor Screening
Kd (Dissociation Constant)	0.5 - 30 μΜ	A measure of the binding affinity between the peptide and a "reader" protein. A lower Kd signifies a stronger binding interaction.[7]	Protein-Peptide Binding
Z'-factor	> 0.5	A statistical parameter used to quantify the suitability of a particular assay for high-throughput screening. A value > 0.5 indicates an excellent assay.[13]	HTS Assay Quality

Experimental Protocols & Visualizations



Protocol 1: High-Throughput Inhibitor Screening using AlphaLISA

This protocol describes a method to screen for inhibitors of an enzyme (e.g., a histone acetyltransferase) that modifies the H2A (1-20) peptide.

Principle: A biotinylated H2A (1-20) peptide is used as a substrate. Streptavidin-coated Donor beads bind to the biotin tag. A specific antibody that recognizes the modified histone (e.g., acetylated-lysine) is conjugated to an Acceptor bead. When the enzyme modifies the peptide, the antibody-acceptor bead binds, bringing the Donor and Acceptor beads into close proximity (≤200 nm). Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the nearby Acceptor bead, measured at 615 nm.[12] [13]

Materials:

- Biotinylated Histone H2A (1-20) Peptide
- Recombinant Enzyme (e.g., p300/CBP HAT)
- Enzyme Cofactor (e.g., Acetyl-CoA)
- Test Compounds (Potential Inhibitors)
- Anti-acetyl-H2A Antibody AlphaLISA Acceptor Beads
- Streptavidin (SA) Donor Beads
- AlphaLISA Assay Buffer
- White, opaque 384-well microplates

Procedure:

 Compound Plating: Add 2 μL of test compound (at 5X final concentration) or DMSO (for controls) to the wells of a 384-well plate.

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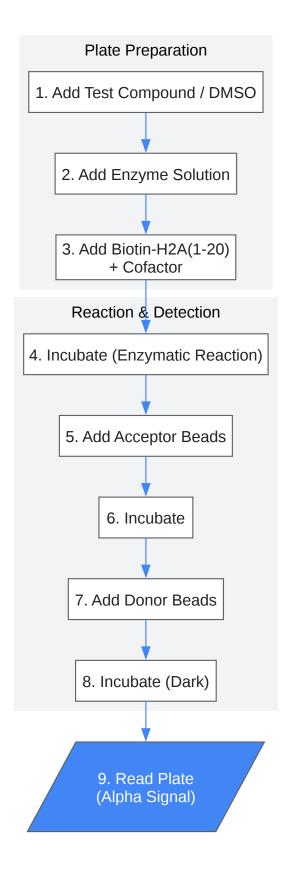




- Enzyme Addition: Add 4 μL of enzyme solution (at 2.5X concentration) to each well. Incubate for 10 minutes at room temperature to allow compounds to interact with the enzyme.
- Substrate Initiation: Add 4 μ L of a substrate mix containing the biotinylated H2A (1-20) peptide and the appropriate cofactor (e.g., Acetyl-CoA) at 2.5X final concentration.
- Enzymatic Reaction: Seal the plate and incubate for a defined period (e.g., 60 minutes) at room temperature.
- Detection Acceptor Beads: In subdued light, add 5 μL of Acceptor beads diluted in assay buffer. Seal the plate and incubate for 60 minutes at room temperature.
- Detection Donor Beads: In subdued light, add 5 μL of SA-Donor beads diluted in assay buffer.
- Final Incubation: Seal the plate and incubate in the dark for 30-60 minutes at room temperature.
- Data Acquisition: Read the plate on an Alpha-enabled plate reader. A decrease in signal relative to the DMSO control indicates inhibition.

Workflow Diagram:





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Workflow for an AlphaLISA-based enzyme inhibitor screen.



Protocol 2: Pull-Down Assay for Identifying Interacting Proteins

This protocol details the use of biotinylated H2A (1-20) peptide to isolate and identify binding proteins ("readers") from a nuclear protein extract.[8][15]

Principle: The biotinylated peptide is immobilized on streptavidin-coated magnetic beads. These beads are then incubated with a nuclear cell lysate. Proteins that specifically bind to the H2A (1-20) sequence are captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry or Western blot.[8][14] An unmodified peptide should be used as a negative control to identify proteins that bind specifically to a modified version.

Materials:

- Biotinylated **Histone H2A (1-20)** Peptide (and a control peptide, e.g., unmodified)
- Streptavidin-coated Magnetic Beads
- Nuclear Protein Extract (prepared using standard methods)
- Binding/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, protease inhibitors)
- Elution Buffer (e.g., 2X SDS-PAGE sample buffer or a high-salt buffer)

Procedure:

- Bead Preparation: Resuspend streptavidin beads in binding buffer. Aliquot approximately 30 μ L of bead slurry per pull-down reaction. Wash the beads twice with 500 μ L of binding buffer, using a magnetic stand to separate the beads.
- Peptide Immobilization: Resuspend the washed beads in 200 μL of binding buffer. Add 1-5 μg of the biotinylated H2A (1-20) peptide. Incubate with rotation for 1-2 hours at 4°C.
- Blocking: Pellet the beads on a magnetic stand, remove the supernatant, and wash three times with binding buffer to remove unbound peptide.



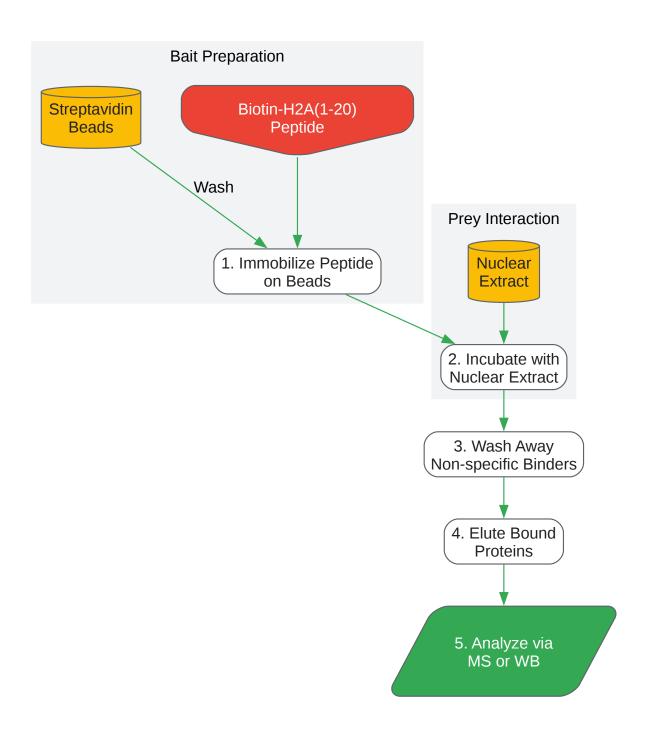




- Binding: Add 0.5 1.0 mg of nuclear protein extract to the peptide-coupled beads. Incubate with rotation for 2-4 hours or overnight at 4°C.
- Washing: Pellet the beads and collect the supernatant (flow-through). Wash the beads 3-5 times with 1 mL of cold binding buffer to remove non-specifically bound proteins.
- Elution: After the final wash, remove all supernatant. Add 30-50 μ L of 2X SDS-PAGE sample buffer directly to the beads. Boil at 95-100°C for 5-10 minutes to elute and denature the bound proteins.
- Analysis: Separate the beads using the magnetic stand and load the supernatant (eluted proteins) onto an SDS-PAGE gel for analysis by Coomassie staining, Western blotting, or subsequent mass spectrometry.

Workflow Diagram:





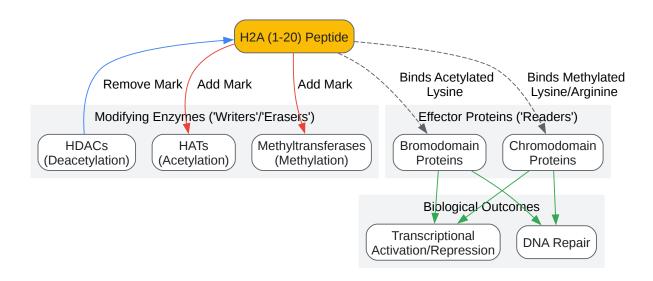
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Workflow for a peptide pull-down assay to identify interacting proteins.



Conceptual Pathway: H2A Tail Interactions

The N-terminal tail of Histone H2A is a dynamic signaling hub. Its modification state dictates the recruitment of various effector proteins, leading to downstream biological outcomes.



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Interactions involving the **Histone H2A (1-20)** tail.

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